molecular formula C27H23BrN4O3 B301645 2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide

2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide

Cat. No. B301645
M. Wt: 531.4 g/mol
InChI Key: AMJVGGHCPAIBJI-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as BIBX1382 and belongs to the family of tyrosine kinase inhibitors.

Mechanism of Action

BIBX1382 exerts its effects by inhibiting the activity of tyrosine kinases, which are enzymes that play a crucial role in cellular signaling pathways. Tyrosine kinases are involved in the regulation of cell growth, differentiation, and survival, and their dysregulation is associated with various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. By inhibiting the activity of tyrosine kinases, BIBX1382 can block the signaling pathways that promote disease progression.
Biochemical and Physiological Effects:
BIBX1382 has been shown to have several biochemical and physiological effects, including the inhibition of tyrosine kinase activity, the reduction of cell proliferation, the induction of apoptosis, and the suppression of inflammation. In addition, BIBX1382 has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BIBX1382 in lab experiments is its specificity for tyrosine kinases, which allows for the selective inhibition of specific signaling pathways. However, one of the limitations of using BIBX1382 is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on BIBX1382, including the development of more potent and selective tyrosine kinase inhibitors, the exploration of its potential applications in other disease areas, and the investigation of its mechanisms of action at the molecular level. In addition, further studies are needed to determine the optimal dosing and administration strategies for BIBX1382 in various experimental settings.

Synthesis Methods

The synthesis of BIBX1382 involves several steps, including the reaction of 2-bromo-4,5-dimethylphenylamine with 2-methoxyphenol in the presence of potassium carbonate and copper powder. The resulting compound is then reacted with 2-bromo-4-cyanoacetophenone to form the intermediate compound. Finally, the intermediate compound is reacted with 2-(1H-benzimidazol-2-yl)-2-cyanoethanol to form BIBX1382.

Scientific Research Applications

BIBX1382 has been extensively studied for its potential applications in various research fields, including cancer research, cardiovascular research, and neurology research. In cancer research, BIBX1382 has been shown to inhibit the growth of cancer cells by blocking the activity of tyrosine kinases, which are enzymes that play a crucial role in cancer cell proliferation. In cardiovascular research, BIBX1382 has been shown to reduce the risk of thrombosis and atherosclerosis by inhibiting the activity of platelet-derived growth factor receptors. In neurology research, BIBX1382 has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease.

properties

Product Name

2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide

Molecular Formula

C27H23BrN4O3

Molecular Weight

531.4 g/mol

IUPAC Name

2-[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]-N-(2-bromo-4,5-dimethylphenyl)acetamide

InChI

InChI=1S/C27H23BrN4O3/c1-16-10-20(28)23(11-17(16)2)30-26(33)15-35-24-9-8-18(13-25(24)34-3)12-19(14-29)27-31-21-6-4-5-7-22(21)32-27/h4-13H,15H2,1-3H3,(H,30,33)(H,31,32)/b19-12+

InChI Key

AMJVGGHCPAIBJI-XDHOZWIPSA-N

Isomeric SMILES

CC1=CC(=C(C=C1C)Br)NC(=O)COC2=C(C=C(C=C2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3)OC

SMILES

CC1=CC(=C(C=C1C)Br)NC(=O)COC2=C(C=C(C=C2)C=C(C#N)C3=NC4=CC=CC=C4N3)OC

Canonical SMILES

CC1=CC(=C(C=C1C)Br)NC(=O)COC2=C(C=C(C=C2)C=C(C#N)C3=NC4=CC=CC=C4N3)OC

Origin of Product

United States

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